molecular formula C18H25BN2O2 B1489613 1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604037-05-9

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1489613
M. Wt: 312.2 g/mol
InChI Key: OWCBRHWEMDEGQY-UHFFFAOYSA-N
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Description

“1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the empirical formula C10H17BN2O2 . It is also known by its synonyms: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 2-(1-Methyl-1H-pyrazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole .


Molecular Structure Analysis

The molecular weight of this compound is 208.07 . The SMILES string representation of this compound is Cn1nccc1B2OC(C)(C)C(C)(C)O2 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 67-71°C . It has an assay of 97% .

Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of related compounds, highlighting their potential as intermediates in organic synthesis. For example, Liao et al. (2022) reported on the synthesis and characterization of a similar compound, demonstrating its structure through spectroscopic methods and X-ray diffraction, supported by Density Functional Theory (DFT) calculations Liao et al., 2022.

  • Another study by Yang et al. (2021) focused on the synthesis and crystal structure analysis of a compound with both pyrazole and borate functional groups. The compound was obtained through a nucleophilic substitution reaction, and its structure was confirmed using various spectroscopic techniques and X-ray diffraction Yang et al., 2021.

Theoretical Studies

  • DFT studies play a significant role in understanding the molecular structure and properties of these compounds. For instance, the study by Liao et al. (2022) employed DFT to calculate the molecular structure, which was consistent with X-ray diffraction results, providing insights into the electronic structure and potential reactivity Liao et al., 2022.

Safety And Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[1-(4-methylphenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O2/c1-13-7-9-15(10-8-13)14(2)21-12-16(11-20-21)19-22-17(3,4)18(5,6)23-19/h7-12,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCBRHWEMDEGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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